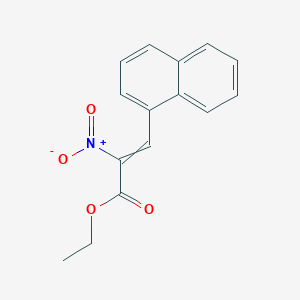
3-Naphthalen-1-yl-2-nitro-acrylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Naphthalen-1-yl-2-nitro-acrylic acid ethyl ester: is an organic compound with the molecular formula C15H13NO4. This compound is characterized by the presence of a naphthalene ring, a nitro group, and an acrylic acid ester moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Naphthalen-1-yl-2-nitro-acrylic acid ethyl ester typically involves the reaction of naphthalene derivatives with nitroacrylic acid esters. One common method is the condensation reaction between 1-naphthaldehyde and ethyl nitroacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Naphthalen-1-yl-2-nitro-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: 3-Naphthalen-1-yl-2-nitro-acrylic acid ethyl ester is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for investigating the metabolism and toxicity of nitroaromatic compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Naphthalen-1-yl-2-nitro-acrylic acid ethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the formation of adducts with proteins, DNA, and other biomolecules, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
- 3-Naphthalen-2-yl-acrylic acid ethyl ester
- 2-(Naphthalen-1-yl)acetonitrile
- 3-(Naphthalen-1-yl)acrylic acid
Comparison: 3-Naphthalen-1-yl-2-nitro-acrylic acid ethyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions.
Propiedades
Número CAS |
74222-05-2 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
ethyl 3-naphthalen-1-yl-2-nitroprop-2-enoate |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(17)14(16(18)19)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,2H2,1H3 |
Clave InChI |
OEYQTLOPFACQGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


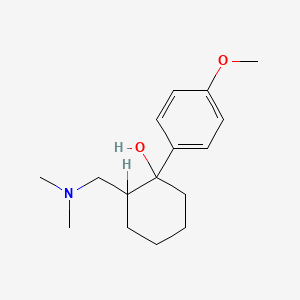
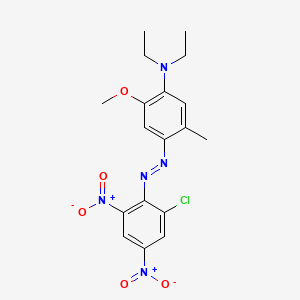
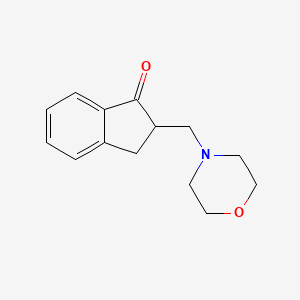
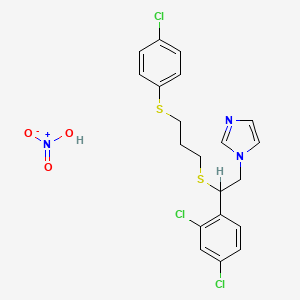
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
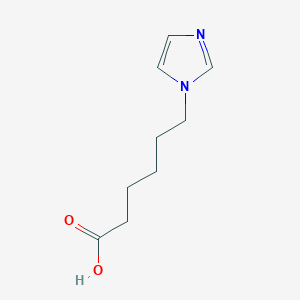
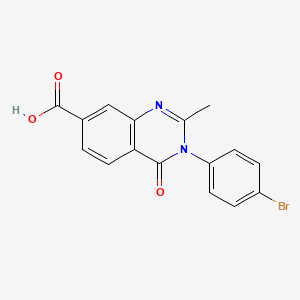
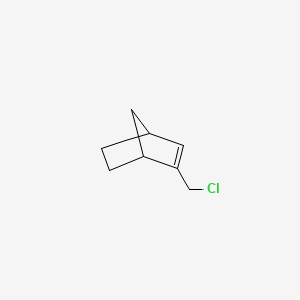
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
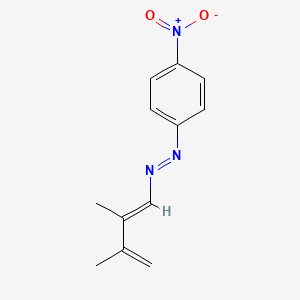

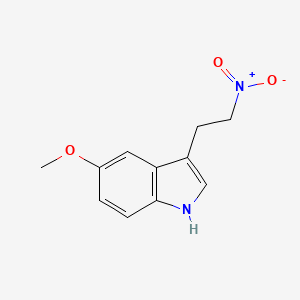
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

